2-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid
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Overview
Description
2-({[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane carboxylic acid core with a pyrazole ring and an aminocarbonyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole is then functionalized with an aminocarbonyl group through a nucleophilic substitution reaction.
The cyclohexane carboxylic acid core is prepared separately, often through the hydrogenation of benzene derivatives. The final step involves coupling the pyrazole derivative with the cyclohexane carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors for hydrogenation steps and employing continuous flow reactors for the coupling reactions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the cyclohexane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides, followed by nucleophiles like amines or alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-({[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions, stabilizing the compound within the target site. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-({[3-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
- 2-({[3-(AMINOCARBONYL)-1-PROPYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Uniqueness
Compared to similar compounds, 2-({[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has a unique ethyl group on the pyrazole ring, which can influence its binding affinity and specificity towards molecular targets. This structural variation can result in different biological activities and applications.
Properties
Molecular Formula |
C14H20N4O4 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
2-[(3-carbamoyl-1-ethylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H20N4O4/c1-2-18-7-10(11(17-18)12(15)19)16-13(20)8-5-3-4-6-9(8)14(21)22/h7-9H,2-6H2,1H3,(H2,15,19)(H,16,20)(H,21,22) |
InChI Key |
ZFIUTISUNPNCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
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